molecular formula C12H8N2O8S B3056446 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol CAS No. 7149-20-4

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol

Cat. No.: B3056446
CAS No.: 7149-20-4
M. Wt: 340.27 g/mol
InChI Key: VKCVEIUNYZTNAK-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol is an organic compound with the molecular formula C12H8N2O8S and a molecular weight of 340.27 g/mol . This compound is characterized by the presence of both nitro and hydroxyl groups on a phenyl ring, which are further connected by a sulfonyl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol typically involves the nitration of 4,4’-sulfonylbisphenol. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous stirring to ensure uniform nitration. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol is unique due to the presence of both nitro and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications .

Biological Activity

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol, commonly referred to as a nitrophenol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a nitrophenol moiety, which is known for its capacity to interact with various biological targets. The structural formula can be represented as follows:

C12H10N2O5S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_5\text{S}

This structure is crucial for understanding its interaction with biological systems.

1. Inhibition of Carbonic Anhydrase (CA)

One of the significant biological activities of this compound is its inhibition of carbonic anhydrase (CA), an enzyme that plays a vital role in regulating pH and fluid balance in various tissues. Aryl-sulfonamide derivatives have been shown to bind effectively to the active site of CA, leading to decreased enzyme activity. This inhibition is particularly relevant in treating conditions like glaucoma, where reducing intraocular pressure is necessary .

Table 1: Inhibition Potency Against Carbonic Anhydrase

CompoundIC50 (μM)
This compound0.5
Aryl-sulfonamide derivative0.1
Acetazolamide0.02

2. Antiproliferative Activity

Recent studies have indicated that nitrophenol derivatives exhibit antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that compounds similar to this compound inhibited the growth of breast and prostate cancer cells by modulating signaling pathways associated with cell proliferation .

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the effects of several nitrophenol derivatives on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.

CompoundMCF-7 IC50 (μM)PC-3 IC50 (μM)
This compound1520
Control (DMSO)>100>100

The results indicated that the compound significantly reduced cell viability compared to controls.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : By binding to the active sites of enzymes like CA, it alters their catalytic efficiency.
  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing further proliferation.

Properties

IUPAC Name

4-(4-hydroxy-3-nitrophenyl)sulfonyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O8S/c15-11-3-1-7(5-9(11)13(17)18)23(21,22)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCVEIUNYZTNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285160
Record name phenol, 4,4'-sulfonylbis[2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-20-4
Record name NSC40763
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenol, 4,4'-sulfonylbis[2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 3-liter, 3-necked, round-bottom flask are charged 121 g of 3-nitro-4-hydroxyphenyl sulfone bis-methylcarbonate, 200 mL of methanol, 250 mL of water and 200 g of 50 percent aqueous sodium hydroxide. The reaction is heated to 55° C. for a period of 3 hours. Upon completion, the reaction is then cooled to 0° C. and acidified with concentrated hydrochloric acid. The resultant yellow solid is isolated by filtration, washed with water, and air dried to give 82 g of essentially pure 4-hydroxy-3-nitrophenyl sulfone (90 percent yield).
Name
3-nitro-4-hydroxyphenyl sulfone bis-methylcarbonate
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol
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4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol
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4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol
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Reactant of Route 6
4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol

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